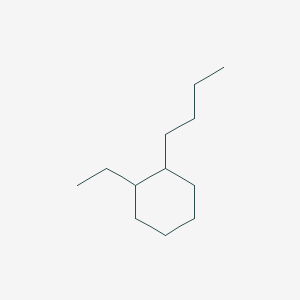

1-Butyl-2-ethylcyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

657389-09-8 |

|---|---|

Molekularformel |

C12H24 |

Molekulargewicht |

168.32 g/mol |

IUPAC-Name |

1-butyl-2-ethylcyclohexane |

InChI |

InChI=1S/C12H24/c1-3-5-8-12-10-7-6-9-11(12)4-2/h11-12H,3-10H2,1-2H3 |

InChI-Schlüssel |

HQQITQVSGARNMI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CCCCC1CC |

Herkunft des Produkts |

United States |

Contextual Significance Within Branched Cycloalkane Chemistry

1-Butyl-2-ethylcyclohexane is a saturated hydrocarbon classified as a disubstituted cycloalkane. Its structure, consisting of a cyclohexane (B81311) ring with a butyl and an ethyl group attached to adjacent carbon atoms, makes it a significant subject of study within the broader field of branched cycloalkane chemistry. libretexts.orgechemi.com Cycloalkanes, also known as naphthenes, are major components of crude oil and are crucial in the production of high-octane gasoline and jet fuels. psu.edutecedu.academyornl.gov The branching of alkyl groups on the cyclohexane ring, as seen in this compound, significantly influences the physical and chemical properties of the molecule, such as its density, viscosity, and combustion characteristics. ornl.govfrontiersin.org

The study of branched cycloalkanes like this compound is essential for understanding the complex chemical reactions that occur during petroleum refining processes, particularly catalytic reforming. psu.edupatsnap.com In this process, cycloalkanes are converted into high-octane aromatic compounds. psu.edupatsnap.com The specific arrangement and size of the alkyl substituents on the cyclohexane ring affect the reaction pathways and product distribution. researchgate.net Furthermore, the stereochemistry of disubstituted cycloalkanes, including the existence of cis and trans isomers, adds another layer of complexity and importance to their study. libretexts.orglibretexts.org The spatial arrangement of the butyl and ethyl groups influences the molecule's conformational stability and reactivity. libretexts.orglibretexts.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H24 |

| Molecular Weight | 168.32 g/mol |

| CAS Number | 657389-09-8 |

| IUPAC Name | This compound |

| Synonyms | 1-ethyl-2-butyl-cyclohexane |

Note: Data sourced from public chemical databases. echemi.comnih.gov

Role As a Model Compound in Hydrocarbon Studies

1-Butyl-2-ethylcyclohexane serves as a valuable model compound in various hydrocarbon studies due to its defined structure that represents a class of components found in real-world fuels. Researchers utilize such model compounds to investigate fundamental aspects of combustion chemistry, conformational analysis, and the development of sustainable aviation fuels. frontiersin.orgresearchgate.net

In combustion research, the oxidation and pyrolysis of specific cycloalkanes like ethylcyclohexane (B155913) are studied to understand the formation of intermediates and pollutants. researchgate.net While direct studies on this compound are less common, the behavior of related compounds like ethylcyclohexane and tert-butylcyclohexane (B1196954) provides insights into how the alkyl substituents influence reaction mechanisms. researchgate.netacs.org For instance, the presence of cycloalkane functionality can influence ignition behavior. researchgate.net

Furthermore, in the quest for sustainable aviation fuels (SAFs), branched cycloalkanes are being investigated as potential blendstocks to improve fuel properties. ornl.govfrontiersin.org The study of model compounds like this compound helps in building structure-property relationships to predict fuel characteristics such as density, freezing point, and energy density. frontiersin.orgresearchgate.net

Interactive Data Table: Related Cycloalkane Research

| Research Area | Key Findings | Related Compounds |

| Catalytic Reforming | Conversion of cycloalkanes to high-octane aromatics. psu.edupatsnap.com | Methylcyclohexane, Ethylcyclohexane |

| Sustainable Aviation Fuels | Branched cycloalkanes can improve fuel density and lower freezing points. frontiersin.orgresearchgate.net | Various branched monocycloalkanes |

| Conformational Analysis | Substituents prefer equatorial positions to minimize steric strain. libretexts.org | cis-1-t-butyl-2-ethylcyclohexane, trans-1-tert-butyl-2-methylcyclohexane |

| Combustion Chemistry | Cycloalkane structure influences ignition delay and flame speed. researchgate.netresearchgate.net | Ethylcyclohexane, Cyclohexene |

Overview of Current Research Landscape and Gaps

Elucidation of Cis-Trans Isomerism in 1,2-Disubstituted Cyclohexanes

Cis-trans isomerism, a form of stereoisomerism, arises in 1,2-disubstituted cyclohexanes due to the restricted rotation around the carbon-carbon single bonds within the ring structure. This restriction means the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). echemi.com These are distinct molecules with different physical properties that cannot be interconverted without breaking chemical bonds. chegg.com

In the case of this compound, two cis-trans isomers exist: cis-1-butyl-2-ethylcyclohexane and trans-1-butyl-2-ethylcyclohexane. The spatial arrangement of the butyl and ethyl groups relative to the plane of the cyclohexane (B81311) ring defines these isomers.

To understand their relative stabilities, one must consider the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. vedantu.com In this conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). unicamp.br

Through a process known as a ring flip, a cyclohexane chair conformation can interconvert into another chair conformation, causing all axial bonds to become equatorial and vice versa. unicamp.brlibretexts.org For disubstituted cyclohexanes, the two chair conformations of a given isomer are often not equal in energy. libretexts.org The stability of a particular conformer is largely dictated by the steric strain experienced by the substituents. Axial substituents experience greater steric hindrance, known as 1,3-diaxial interactions, which are unfavorable interactions with the other axial hydrogens on the same side of the ring. chemistrysteps.com Consequently, chair conformations with larger substituents in the equatorial position are generally more stable. libretexts.org

For cis-1-butyl-2-ethylcyclohexane, one substituent must be in an axial position while the other is equatorial (axial-equatorial or equatorial-axial). libretexts.org A ring flip will interconvert these two positions. The more stable conformation will have the bulkier group in the equatorial position. To quantify the steric bulk of different substituents, A-values are used. The A-value represents the energy difference between having a substituent in the axial versus the equatorial position. masterorganicchemistry.comwikipedia.org A higher A-value indicates a greater preference for the equatorial position. masterorganicchemistry.comfiveable.me

The following table outlines the A-values for relevant alkyl groups:

| Substituent | A-value (kcal/mol) |

| Ethyl | 1.75 masterorganicchemistry.com |

| n-Butyl | ~2.1 (estimated, similar to isopropyl) |

| tert-Butyl | ~5.0 masterorganicchemistry.com |

Note: The A-value for a normal butyl group is not as commonly cited as that for a tert-butyl group, but it is expected to be slightly larger than that of an ethyl group due to its larger size. For the purpose of general comparison, the butyl group is considered bulkier than the ethyl group.

In cis-1-butyl-2-ethylcyclohexane, a ring flip will interconvert between a conformation with an axial butyl group and an equatorial ethyl group, and one with an equatorial butyl group and an axial ethyl group. Since the butyl group is bulkier than the ethyl group, the conformation where the butyl group is equatorial and the ethyl group is axial will be the more stable of the two.

For trans-1-butyl-2-ethylcyclohexane, the substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). libretexts.org The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of having two bulky groups in axial positions. libretexts.org The diaxial conformation would suffer from severe 1,3-diaxial interactions from both the butyl and ethyl groups. Therefore, trans-1-butyl-2-ethylcyclohexane will exist almost exclusively in the diequatorial conformation.

Enantiomeric and Diastereomeric Relationships within Stereoisomers of this compound

The presence of two chiral centers at carbons 1 and 2 in this compound gives rise to multiple stereoisomers. The relationships between these isomers can be defined as either enantiomeric or diastereomeric.

Enantiomers are non-superimposable mirror images of each other.

Diastereomers are stereoisomers that are not mirror images of each other.

For this compound, we have the following stereoisomers:

(1R,2R)-1-butyl-2-ethylcyclohexane

(1S,2S)-1-butyl-2-ethylcyclohexane

(1R,2S)-1-butyl-2-ethylcyclohexane

(1S,2R)-1-butyl-2-ethylcyclohexane

The trans isomers are (1R,2R) and (1S,2S). These two molecules are non-superimposable mirror images of each other and are therefore a pair of enantiomers.

The cis isomers are (1R,2S) and (1S,2R). These two molecules are also non-superimposable mirror images of each other and constitute another pair of enantiomers.

The relationship between a cis isomer and a trans isomer is diastereomeric. For example, (1R,2S)-1-butyl-2-ethylcyclohexane is a diastereomer of (1R,2R)-1-butyl-2-ethylcyclohexane and (1S,2S)-1-butyl-2-ethylcyclohexane.

The following table summarizes the stereoisomeric relationships:

| Isomer Pair | Relationship |

| (1R,2R) and (1S,2S) | Enantiomers (trans) |

| (1R,2S) and (1S,2R) | Enantiomers (cis) |

| (1R,2R) and (1R,2S) | Diastereomers |

| (1R,2R) and (1S,2R) | Diastereomers |

| (1S,2S) and (1R,2S) | Diastereomers |

| (1S,2S) and (1S,2R) | Diastereomers |

Configurational Stability and Interconversion Mechanisms

The configurational stability of the stereoisomers of this compound is high, as interconversion between cis and trans isomers requires the breaking and reforming of covalent bonds. However, the conformational stability is a dynamic process governed by the ring flip of the cyclohexane chair.

The energy barrier for a chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol. unicamp.br This rapid flipping occurs at room temperature, leading to an equilibrium between the two chair conformations for a given isomer.

For cis-1-butyl-2-ethylcyclohexane , the two chair conformers are not of equal energy. One has an axial butyl and equatorial ethyl group, while the other has an equatorial butyl and an axial ethyl group.

Conformer 1 (axial butyl, equatorial ethyl): The primary steric strain here is the 1,3-diaxial interactions of the butyl group.

Conformer 2 (equatorial butyl, axial ethyl): The primary steric strain is the 1,3-diaxial interactions of the ethyl group.

Given that the butyl group has a larger A-value than the ethyl group, Conformer 2 is the more stable and will be the predominant conformation at equilibrium.

For trans-1-butyl-2-ethylcyclohexane , the equilibrium lies heavily in favor of the diequatorial conformer.

Conformer 1 (diequatorial): This conformation minimizes steric strain. There is a gauche interaction between the adjacent butyl and ethyl groups, but this is significantly less destabilizing than 1,3-diaxial interactions. libretexts.org

Conformer 2 (diaxial): This conformation is highly unstable due to severe 1,3-diaxial interactions from both the large butyl and ethyl groups.

The energy difference between the diequatorial and diaxial conformers of the trans isomer is substantial, meaning the molecule will exist almost exclusively in the diequatorial state. The stability of the diequatorial trans isomer is generally greater than the most stable conformation of the cis isomer, as the latter must have one substituent in an unfavorable axial position.

Experimental Methodologies for Conformational Equilibria Determination

Experimental techniques provide invaluable data on the conformational preferences of molecules. For substituted cyclohexanes, methods that can distinguish between different conformers and quantify their relative populations at equilibrium are particularly important.

Low-Temperature Spectroscopic Techniques (e.g., Dynamic NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules. At room temperature, the chair-chair interconversion of cyclohexane derivatives is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for axial and equatorial protons (and carbons) are merged. bhu.ac.in However, by lowering the temperature, this ring-flip process can be slowed down.

At a sufficiently low temperature, known as the coalescence temperature, the rate of interconversion becomes slow enough that separate signals for the axial and equatorial substituents of each conformer can be observed. bhu.ac.in This allows for the direct determination of the equilibrium constant between the conformers by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant.

For trans-1-butyl-2-ethylcyclohexane, one would expect the diequatorial conformer to be significantly more stable than the diaxial conformer due to severe 1,3-diaxial interactions that would be present in the latter. libretexts.orglibretexts.org Low-temperature NMR would likely show a single dominant species corresponding to the diequatorial conformation. In the case of cis-1-butyl-2-ethylcyclohexane, two chair conformers with one axial and one equatorial group are possible: (1-equatorial-butyl, 2-axial-ethyl) and (1-axial-butyl, 2-equatorial-ethyl). The relative steric bulk of the butyl and ethyl groups would determine the position of the equilibrium. Generally, the bulkier group prefers the equatorial position to minimize steric strain. libretexts.orglibretexts.org

Table 1: A-Values (Gibbs Free Energy Difference) for Monosubstituted Cyclohexanes

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -CH₂CH₂CH₂CH₃ (Butyl) | ~2.1 |

Note: A-values represent the preference of a substituent to be in the equatorial position over the axial position. Data is generalized from various sources.

Based on the A-values, the butyl group is slightly bulkier than the ethyl group. Therefore, for cis-1-butyl-2-ethylcyclohexane, the conformer with the butyl group in the equatorial position and the ethyl group in the axial position would be expected to be more stable. Low-temperature NMR would allow for the quantification of the relative amounts of these two conformers.

Electron Diffraction Studies for Gas-Phase Conformations

Gas-phase electron diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gas phase. researcher.lifeaps.org A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to obtain information about bond lengths, bond angles, and torsional angles. This method is particularly useful for studying conformational equilibria in the gas phase, where intermolecular interactions are negligible.

For a molecule like this compound, which can exist as a mixture of conformers, the experimental diffraction data is an average of the patterns from all conformers present. By using theoretical models of the possible conformers and their expected populations, the experimental data can be fitted to determine the relative abundances of each conformer and their geometric parameters. researcher.life

Computational Approaches to Conformational Preferences

Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into the energetics and structures of different conformers.

Ab Initio Calculations of Conformational Enthalpies and Free Energies

Ab initio (from first principles) calculations solve the Schrödinger equation without empirical parameters, using a given basis set. acs.org High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), can provide very accurate conformational energies. documentsdelivered.com These calculations can be used to determine the relative electronic energies, enthalpies, and Gibbs free energies of the different conformers of this compound.

For trans-1-butyl-2-ethylcyclohexane, ab initio calculations would predict a large energy difference between the diequatorial and diaxial conformers, confirming the strong preference for the diequatorial arrangement. For the cis isomer, these calculations would provide a quantitative measure of the energy difference between the (equatorial-butyl, axial-ethyl) and (axial-butyl, equatorial-ethyl) conformers.

Table 2: Calculated Relative Conformational Energies for Disubstituted Cyclohexanes (Illustrative)

| Compound (trans-1,2) | Conformation | Relative Energy (kcal/mol) |

| Dimethylcyclohexane | diequatorial | 0 |

| Dimethylcyclohexane | diaxial | ~2.7 |

| Compound (cis-1,2) | Conformation | Relative Energy (kcal/mol) |

| Dimethylcyclohexane | eq-Me, ax-Me | 0 |

| Dimethylcyclohexane | ax-Me, eq-Me | 0 |

Note: This table provides illustrative energy differences for a related compound. The actual values for this compound would need to be specifically calculated.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a quantum mechanical method that has become a popular tool for studying the conformational landscapes of molecules due to its favorable balance between accuracy and computational cost. researchgate.netconicet.gov.ar DFT methods, such as B3LYP, are used to calculate the electronic structure and energies of molecules.

A DFT study of this compound would involve optimizing the geometries of all possible chair and twist-boat conformers for both the cis and trans isomers. Subsequent frequency calculations would confirm that the optimized structures are true minima on the potential energy surface and would provide zero-point vibrational energies and thermal corrections to calculate enthalpies and Gibbs free energies. researchgate.net The results would provide a comprehensive picture of the conformational preferences and the energy barriers between different conformers. For instance, DFT calculations have been shown to reliably predict the equatorial preference of alkyl groups in substituted cyclohexanes. conicet.gov.ar

Molecular Mechanics and Force Field Development for Alkylcyclohexanes

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wustl.edu The potential energy of a molecule is calculated using a force field, which is a set of empirical functions and parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. wustl.edursc.org

Force fields such as MMFF, AMBER, and OPLS are widely used for conformational analysis of organic molecules. wustl.edunih.gov For this compound, molecular mechanics calculations can be used to rapidly explore the conformational space and identify low-energy conformers. The accuracy of molecular mechanics depends heavily on the quality of the force field parameters for the specific class of molecules being studied. arxiv.orgrsc.org The development of accurate force fields for alkylcyclohexanes is an ongoing area of research, with parameters often refined to match experimental data or high-level ab initio calculations.

Molecular mechanics is particularly useful for studying large and flexible molecules where quantum mechanical calculations would be computationally prohibitive. While generally less accurate than high-level ab initio or DFT methods, a well-parameterized force field can provide reliable predictions of conformational preferences for alkylcyclohexanes.

Influence of Steric and Electronic Effects on Conformational Bias

The spatial arrangement of atoms in a molecule, known as its conformation, is of paramount importance in determining its physical and chemical properties. For cyclic molecules like this compound, the conformational landscape is dominated by the preference for a low-energy chair conformation, which minimizes both angle strain and torsional strain. libretexts.org The introduction of substituents onto the cyclohexane ring, however, creates distinct conformational isomers with differing stabilities. The energetic preference for one conformation over another, or conformational bias, is primarily governed by steric effects, as electronic effects are minimal in non-polar alkyl substituents.

A-Values and Substituent Effects on Cyclohexane Ring Conformation

Substituents on a cyclohexane ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring). libretexts.org Through a process called ring inversion or chair-flipping, axial and equatorial positions interconvert. wikipedia.org For a monosubstituted cyclohexane, the two chair conformations—one with the substituent axial and one with it equatorial—are not equal in energy. libretexts.org

The equatorial position is generally more stable to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy change (ΔG°), commonly referred to as the "A-value". masterorganicchemistry.comwikipedia.org A higher A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

Table 1: A-Values for Common Cyclohexane Substituents

This table provides the conformational energy (A-value) for various substituents, representing the energy cost of the substituent being in the axial position compared to the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.commasterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | >4.5 masterorganicchemistry.commasterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -Br (Bromo) | 0.43 masterorganicchemistry.com |

Syn-Axial and Gauche Butane-Type Interactions in Substituted Cyclohexanes

The steric strain that drives conformational preferences in substituted cyclohexanes arises from specific non-bonded interactions.

1,3-Diaxial (Syn-Axial) Interactions: This is the most significant destabilizing interaction for an axial substituent. It refers to the steric repulsion between an axial substituent and the two axial hydrogens located on the third carbon atoms relative to it (at the C-3 and C-5 positions). libretexts.orglibretexts.org This interaction is energetically equivalent to two gauche-butane interactions. libretexts.orgspcmc.ac.in For an axial methyl group, this strain amounts to about 1.7 kcal/mol (2 x 0.85 kcal/mol). spcmc.ac.in Larger groups like ethyl and butyl experience even greater strain in the axial position.

Gauche Butane-Type Interactions: In a 1,2-disubstituted cyclohexane, an additional steric interaction occurs between the two adjacent substituents. When both substituents are equatorial, or one is axial and one is equatorial, their relationship in space is analogous to the gauche conformation of butane (B89635), with a dihedral angle of approximately 60°. libretexts.orgopenstax.org This gauche interaction adds a degree of steric strain, estimated to be around 0.9 kcal/mol. stackexchange.com

In trans-1-butyl-2-ethylcyclohexane , the most stable conformation is the diequatorial (e,e) form. In this arrangement, 1,3-diaxial interactions are avoided. The only significant strain is a single gauche-butane interaction between the adjacent equatorial butyl and ethyl groups. openstax.org The alternative diaxial (a,a) conformation is highly unstable due to four significant 1,3-diaxial interactions (two for the ethyl group and two for the butyl group). openstax.orglibretexts.org

In cis-1-butyl-2-ethylcyclohexane , one substituent must be axial and the other equatorial (a,e or e,a). openstax.orgspcmc.ac.in Both chair-flipped conformations will have one gauche-butane interaction between the adjacent substituents. The key difference lies in the 1,3-diaxial interactions. The more stable conformer will be the one that places the sterically less demanding group—the ethyl group (smaller A-value)—in the axial position, leaving the bulkier butyl group equatorial. libretexts.orgspcmc.ac.in

Table 2: Analysis of Steric Interactions in this compound Isomers

This table summarizes the primary steric interactions for the chair conformations of cis- and trans-1-butyl-2-ethylcyclohexane.

| Isomer | Conformation | 1,3-Diaxial Interactions (with H) | Gauche Interaction (between Bu and Et) | Relative Stability |

| cis | Ethyl (ax), Butyl (eq) | 2 (for Ethyl group) | 1 | More Stable |

| Butyl (ax), Ethyl (eq) | 2 (for Butyl group) | 1 | Less Stable | |

| trans | Ethyl (eq), Butyl (eq) | 0 | 1 | Most Stable |

| Ethyl (ax), Butyl (ax) | 4 (2 for Ethyl, 2 for Butyl) | 0 | Least Stable |

Ring Inversion Dynamics and Activation Barriers

The conversion of one chair conformation to another is a dynamic process that occurs rapidly at room temperature. wikipedia.org This ring flip is not a simple rotation but proceeds through higher-energy transition states and intermediates. The pathway from one chair to another involves passing through a high-energy half-chair conformation, which represents the transition state, and a slightly lower-energy boat and twist-boat conformation. libretexts.orgmasterorganicchemistry.com

For unsubstituted cyclohexane, the activation energy barrier for the ring flip is approximately 10 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This barrier is low enough to allow for rapid interconversion at ambient temperatures, which is why NMR spectroscopy shows averaged signals for the axial and equatorial protons. wikipedia.org

The presence of substituents can influence this activation barrier. For 1,2-disubstituted cyclohexanes, the barrier can be affected by interactions that develop in the transition state. In the case of cis-1,2-disubstituted isomers, the two groups become closer and can experience significant repulsive interactions as the ring flattens to pass through the half-chair and boat conformations, potentially increasing the energy barrier compared to the unsubstituted ring. acs.org Conversely, for trans isomers, severe steric repulsion in the diaxial ground state can sometimes lower the barrier for inversion to the more stable diequatorial conformer. acs.org For this compound, the energy barrier for the interconversion between the two cis conformers (ethyl-axial/butyl-equatorial and butyl-axial/ethyl-equatorial) would be similar to that of other disubstituted cyclohexanes. However, the energy barrier to flip from the highly stable trans-diequatorial conformer to the extremely unstable trans-diaxial conformer would be prohibitively high, effectively "locking" the molecule in the diequatorial conformation. spcmc.ac.inchemicalforums.com

Synthetic Methodologies and Chemical Transformations of 1 Butyl 2 Ethylcyclohexane

Regioselective and Stereoselective Synthesis of 1,2-Disubstituted Cyclohexanes

The precise control over the placement and stereochemical orientation of substituents on a cyclohexane (B81311) ring is a central theme in modern organic synthesis. For a 1,2-disubstituted cyclohexane such as 1-Butyl-2-ethylcyclohexane, achieving high levels of regioselectivity and stereoselectivity is paramount.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.comd-nb.info This reaction allows for the formation of a cyclohexene derivative, which can then be hydrogenated to the corresponding cyclohexane. To synthesize a precursor for this compound, a diene and a dienophile bearing the appropriate carbon skeletons could be employed. For instance, a diene such as (3E)-3-methyl-1,3-heptadiene could react with pent-1-ene. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. d-nb.info Subsequent hydrogenation of the resulting cyclohexene would yield this compound.

Another approach involves intramolecular cyclization reactions. For example, a suitably substituted acyclic precursor containing both the butyl and ethyl groups could be induced to cyclize, forming the cyclohexane ring.

Alkylation of pre-existing cyclohexane rings is a direct method to introduce the desired substituents. For instance, the regioselective alkylation of a cyclohexanone (B45756) derivative can be a key step. The synthesis of 2,2-dialkylcyclohexane-1,3-diones has been achieved through the alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles. A similar strategy could be envisioned where a cyclohexanone enolate is sequentially alkylated with an ethyl and a butyl halide. The order of addition and the reaction conditions would be critical to control the regioselectivity.

Reductive alkylation offers another pathway. For example, the reaction of a cyclohexanone with an amine, followed by reduction, is a common method for introducing alkyl groups. While this is more common for N-substituted cyclohexanes, variations of this method could be adapted for C-C bond formation.

A more direct approach would be the alkylation of a pre-formed cyclohexane derivative. For example, the reaction of an organometallic reagent like butyllithium with an appropriately functionalized ethylcyclohexane (B155913) could be explored. google.com However, controlling the regioselectivity of such reactions on an unactivated cyclohexane ring is a significant challenge.

The catalytic hydrogenation of an aromatic precursor is a highly effective and common method for the synthesis of substituted cyclohexanes. In the case of this compound, the logical precursor would be 1-butyl-2-ethylbenzene. nih.govnih.govresearchgate.netmdpi.comnist.gov The hydrogenation of the benzene ring to a cyclohexane ring can be achieved using various catalysts, such as rhodium, ruthenium, or platinum, under hydrogen pressure.

The stereochemistry of the resulting 1,2-disubstituted cyclohexane is a critical aspect of this transformation. The hydrogenation of multisubstituted aromatic compounds generally leads to the formation of the cis isomer as the major product. researchgate.net This is because the substrate tends to adsorb onto the catalyst surface from one face, and the hydrogen atoms are delivered from the catalyst to that same face of the ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.

Below is a table summarizing potential catalytic systems for the hydrogenation of 1-butyl-2-ethylbenzene:

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Expected Major Isomer |

| Rhodium | Alumina (B75360) | 25-100 | 1-10 | cis |

| Ruthenium | Carbon | 50-150 | 10-50 | cis |

| Platinum | Carbon | 25-75 | 1-5 | cis |

This data is representative of typical conditions for aromatic hydrogenation and the expected stereochemical outcome based on established principles. Specific yields and isomer ratios for 1-butyl-2-ethylbenzene would require experimental determination.

Advanced Derivatization Reactions of Alkylcyclohexanes

Once the this compound scaffold is synthesized, it can be further modified through various derivatization reactions. These reactions can target either the alkyl side chains or the cyclohexane ring itself.

The selective functionalization of the C-H bonds in the butyl or ethyl side chains presents a significant challenge due to their chemical inertness. However, recent advances in C-H functionalization chemistry offer potential solutions. researchgate.netnih.govsigmaaldrich.com Directed C-H activation, where a directing group on the molecule guides a catalyst to a specific C-H bond, is a powerful strategy. While this compound itself lacks a directing group, it could be derivatized to include one, allowing for subsequent selective functionalization.

Free-radical halogenation is a classic method for functionalizing alkanes, but it generally lacks selectivity. However, under specific conditions, some degree of regioselectivity can be achieved based on the relative stability of the resulting radicals (tertiary > secondary > primary).

Oxidative functionalization using strong oxidizing agents can also be employed to introduce functional groups such as hydroxyl or carbonyl groups into the alkyl side chains. The selectivity of these reactions is often low, leading to a mixture of products.

The cyclohexane ring of this compound can participate in various rearrangement reactions, often under acidic conditions. mpg.de Carbocationic intermediates can be generated, which can then undergo Wagner-Meerwein rearrangements, leading to ring contraction (to a cyclopentane derivative) or ring expansion. For instance, treatment with a strong acid could potentially lead to the formation of butyl- and ethyl-substituted cyclopentylmethyl cations, which could then rearrange.

Ring expansion reactions, such as the Buchner ring expansion, typically involve the reaction of a carbene with an aromatic ring to form a cycloheptatriene derivative. wikipedia.org While not directly applicable to the saturated cyclohexane ring, related carbene chemistry could potentially be used to insert a carbon atom into the ring, leading to a cycloheptane (B1346806) derivative.

Another possibility is the rearrangement of cyclopentane derivatives to form cyclohexanes. For example, a butyl- and ethyl-substituted cyclopentane could potentially undergo a ring expansion to form this compound under specific catalytic conditions. nist.gov

Chemical Reactivity and Degradation Pathways of 1 Butyl 2 Ethylcyclohexane

Oxidation Chemistry of Substituted Cyclohexanes

The oxidation of substituted cyclohexanes like 1-butyl-2-ethylcyclohexane is a complex process that varies significantly with temperature. These reactions are crucial in understanding autoignition phenomena in internal combustion engines and the atmospheric degradation of cyclic hydrocarbons.

At low to intermediate temperatures (approximately 500–900 K), the oxidation of alkylcyclohexanes is characterized by a complex network of reactions initiated by the abstraction of a hydrogen atom from the fuel molecule. For this compound, this initiation step can occur at various positions on both the cyclohexane (B81311) ring and the alkyl side chains. The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

This peroxy radical can then undergo internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). The rate and selectivity of this isomerization depend on the ring strain of the transition state, with 1,5 and 1,6 H-shifts being generally favored. Subsequent reactions of the •QOOH radical are critical as they can lead to chain branching, a key feature of low-temperature combustion that results in autoignition. The •QOOH radical can add a second O₂ molecule, leading to the formation of ketohydroperoxides and other oxygenated species.

The oxidation of this compound is a free-radical chain reaction. The process is initiated by the formation of free radicals, which can be generated by the homolysis of weak bonds or by attack from other radicals present in the system. Common initiators in experimental studies include peroxides mtu.edu.

The general mechanism for radical-initiated oxidation can be summarized as follows:

Initiation: Formation of initial radicals.

Propagation:

R• + O₂ → ROO•

ROO• ⇌ •QOOH (Isomerization)

•QOOH + O₂ → •O₂QOOH

•O₂QOOH → Ketohydroperoxide + OH• (Chain Branching)

Termination: Combination of radicals to form stable products.

The low-temperature oxidation of substituted cyclohexanes leads to a wide variety of oxygenated intermediates. The specific products formed from this compound would depend on the initial site of hydrogen abstraction.

Key oxygenated intermediates include:

Cyclic ethers: Formed from the decomposition of •QOOH radicals. For cyclohexane, 1,2-epoxycyclohexane and 1,4-epoxycyclohexane are common products researchgate.netnih.gov.

Ketones and Aldehydes: Result from the decomposition of peroxy radicals and subsequent reactions. Cyclohexanone (B45756) is a significant product in cyclohexane oxidation nih.govnih.gov.

Alcohols: Formed through various pathways, including the reaction of alkyl radicals with hydroperoxyl radicals (HO₂•).

Hydroperoxides: Key intermediates that lead to chain branching.

The fate of these intermediates is varied. They can undergo further oxidation, decompose to smaller molecules, or contribute to the formation of soot precursors at higher temperatures. For instance, cyclohexanone can be further oxidized to adipic acid, a commercially important dicarboxylic acid nih.govquora.com.

| Intermediate Type | General Formation Pathway | Potential Fate |

| Cyclic Ethers | Decomposition of •QOOH radicals | Further oxidation, ring-opening |

| Ketones | Decomposition of peroxy radicals | Further oxidation, decomposition |

| Aldehydes | Side-chain oxidation | Further oxidation |

| Alcohols | R• + HO₂• reactions | Dehydration, oxidation |

| Hydroperoxides | ROO• + R'H → ROOH + R'• | Decomposition to chain-branching radicals |

Table 1: Key Oxygenated Intermediates in Substituted Cyclohexane Oxidation

Pyrolysis and Thermal Decomposition Kinetics

At higher temperatures, in the absence of oxygen, this compound will undergo pyrolysis or thermal decomposition. These processes are dominated by unimolecular decomposition reactions, primarily C-C bond fission and, to a lesser extent, C-H bond fission.

The high-temperature pyrolysis of alkylcyclohexanes is initiated by the cleavage of a C-C bond, as these are generally weaker than C-H bonds. For this compound, several C-C bonds could potentially break:

Ring-opening: Fission of a C-C bond within the cyclohexane ring, leading to the formation of a diradical. This diradical can then undergo further isomerization and decomposition. For cyclohexane itself, the primary initiation reaction is C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize to 1-hexene (B165129) or decompose into smaller fragments rsc.org.

Side-chain cleavage: Fission of the C-C bond connecting the alkyl groups to the ring, or within the alkyl chains themselves.

The initial decomposition products will be a mixture of smaller alkanes, alkenes, and cyclic species. For example, the pyrolysis of ethylcyclohexane (B155913) produces a significant amount of C5 and C6 ring-containing alkanes and alkenes lsu.edu. Similarly, the decomposition of propylcyclohexane (B167486) yields a complex mixture of products scispace.comacs.orgresearchgate.net. Based on these analogies, the pyrolysis of this compound is expected to produce a wide range of smaller hydrocarbons.

C-C Bond Fission: As mentioned, C-C bond fission is the dominant initiation step in the high-temperature pyrolysis of alkylcyclohexanes. The relative rates of different bond fissions depend on their bond dissociation energies. The bonds with the lowest dissociation energies will break preferentially. In this compound, the bonds connecting the bulky alkyl groups to the ring are likely points of initial cleavage, as are the C-C bonds within the ring.

H-Abstraction Reactions: While C-C bond fission is the primary initiation step, hydrogen abstraction reactions become important in the subsequent propagation of the radical chains. Small, highly reactive radicals (like H• and CH₃•) formed during the initial decomposition can abstract hydrogen atoms from the parent fuel molecule or from other larger molecules in the system. The rates of H-abstraction depend on the type of C-H bond (primary, secondary, or tertiary), with tertiary C-H bonds being the weakest and therefore the most susceptible to abstraction rsc.org. The abstraction of a hydrogen atom leads to the formation of a new, larger radical which can then undergo β-scission (cleavage of the C-C bond beta to the radical center) to form an alkene and a smaller radical. This process is a major pathway for the formation of smaller unsaturated hydrocarbons during pyrolysis.

| Reaction Type | Description | Significance in Pyrolysis |

| C-C Bond Fission | Cleavage of a carbon-carbon single bond. | Primary initiation step, leads to ring-opening and side-chain cleavage. |

| H-Abstraction | Removal of a hydrogen atom by a radical. | Propagation of radical chains, formation of new radicals. |

| β-Scission | Cleavage of a C-C bond beta to a radical center. | Decomposition of larger radicals, formation of alkenes and smaller radicals. |

Table 2: Key Reaction Types in the Pyrolysis of Substituted Cyclohexanes

Aromatic Ring Growth Pathways from Cycloalkanes

The conversion of cycloalkanes into aromatic compounds is a fundamental process in catalytic reforming, aimed at increasing the octane (B31449) number of gasoline. For this compound, the primary aromatic ring growth pathway is its dehydrogenation to form 1-butyl-2-ethylbenzene. This reaction is an aromatization process that involves the removal of three molecules of hydrogen from the cyclohexane ring.

The reaction typically proceeds at high temperatures (around 500°C) and moderate pressures over a bifunctional catalyst, most commonly platinum supported on an acidic material like alumina (B75360). The mechanism involves a series of sequential dehydrogenation steps on the metal catalyst surface. The cyclohexane ring first adsorbs onto the platinum surface and successively loses hydrogen atoms to form a cyclohexene, then a cyclohexadiene intermediate, which finally converts to the stable aromatic ring.

C12H24 (this compound) → C12H18 (1-Butyl-2-ethylbenzene) + 3H2

The efficiency of this process is influenced by reaction conditions such as temperature, pressure, and the nature of the catalyst. Higher temperatures favor the endothermic dehydrogenation reaction, leading to a higher yield of the aromatic product.

| Temperature (°C) | Conversion (%) | Selectivity to Aromatic Product (%) | Hydrogen Yield (mol/mol feed) |

|---|---|---|---|

| 450 | 35 | 85 | 2.55 |

| 475 | 50 | 90 | 2.70 |

| 500 | 70 | 92 | 2.76 |

| 525 | 85 | 88 | 2.64 |

Catalytic Transformations and Reaction Mechanisms

The catalytic transformation of this compound encompasses a range of reactions that can occur under different catalytic conditions, leading to various products. These transformations are crucial in petroleum refining for producing high-value products.

Mechanistic Studies of Heterogeneous and Homogeneous Catalysis

Heterogeneous Catalysis:

The majority of industrial transformations of cycloalkanes like this compound are carried out using heterogeneous catalysts. Bifunctional catalysts, typically containing a noble metal (like platinum or palladium) on an acidic support (such as alumina or a zeolite), are commonly employed.

The mechanism of dehydrogenation on a platinum catalyst involves the following steps:

Adsorption: The this compound molecule adsorbs onto the platinum surface.

Sequential Dehydrogenation: The adsorbed molecule undergoes stepwise removal of hydrogen atoms, leading to the formation of adsorbed cycloalkene and cyclodiene intermediates.

Desorption: The final aromatic product, 1-butyl-2-ethylbenzene, has a lower affinity for the catalyst surface and desorbs, freeing the active site for another reaction cycle.

The acidic sites of the catalyst can promote isomerization reactions, which occur via carbocation intermediates.

Homogeneous Catalysis:

While less common industrially for this type of transformation, homogeneous catalysts, such as organometallic complexes of iridium or rhodium, have been studied for the dehydrogenation of cycloalkanes. These reactions can often be performed under milder conditions. The mechanism typically involves oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination steps to release hydrogen and regenerate the catalyst.

Hydrogenolysis and Isomerization Pathways

Hydrogenolysis:

Hydrogenolysis is a reaction that involves the cleavage of carbon-carbon bonds with the addition of hydrogen. For this compound, this can occur both in the ring and in the alkyl side chains, and is generally considered an undesirable side reaction during reforming as it leads to the formation of lower-value light hydrocarbons. acs.org This process is also catalyzed by metals like platinum and is favored by higher temperatures and hydrogen pressures.

Potential hydrogenolysis pathways for this compound include:

Ring Opening: Cleavage of a C-C bond within the cyclohexane ring to form a substituted octane. The cleavage can occur at different positions, leading to a mixture of isomeric C12 alkanes. Rates and locations of C-C cleavage are influenced by the degree of substitution of the carbon atoms. acs.org

Dealkylation: Cleavage of the bond between the alkyl groups and the ring, leading to the formation of ethylcyclohexane, butylcyclohexane, or cyclohexane, along with smaller alkanes like butane (B89635) and ethane.

Isomerization:

Isomerization reactions involve the rearrangement of the molecular structure to form isomers. For this compound, several isomerization pathways are possible, particularly over bifunctional catalysts with acidic sites:

Skeletal Isomerization of the Ring: The cyclohexane ring can undergo contraction to a methylcyclopentane (B18539) derivative (e.g., 1-butyl-2-ethyl-x-methylcyclopentane) or expansion to a cycloheptane (B1346806) derivative, although the former is more common. This proceeds through a carbocation mechanism on the acid sites of the catalyst.

Positional Isomerization: The butyl and ethyl groups can migrate around the cyclohexane ring to form other isomers, such as 1-butyl-3-ethylcyclohexane or 1-butyl-4-ethylcyclohexane.

Isomerization of Alkyl Chains: The n-butyl group can isomerize to a sec-butyl or isobutyl group.

The product distribution between these pathways depends on the catalyst properties (metal-acid balance) and the reaction conditions.

| Product | Typical Yield (%) |

|---|---|

| Positional Isomers (e.g., 1,3- and 1,4-isomers) | 40-50 |

| Ring Contraction Products (Alkylcyclopentanes) | 20-30 |

| Alkyl Chain Isomers | 10-15 |

| Cracking Products (from Hydrogenolysis) | 5-10 |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Butyl 2 Ethylcyclohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic compounds in solution. For 1-Butyl-2-ethylcyclohexane, which can exist as different stereoisomers (cis and trans) and conformers (chair, boat, twist-boat), advanced NMR techniques are indispensable.

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring to minimize steric strain. The substituents, a butyl and an ethyl group, can occupy either axial or equatorial positions. The relative stereochemistry (cis or trans) dictates the possible conformational preferences.

In the case of trans-1-Butyl-2-ethylcyclohexane, the diequatorial conformation is significantly more stable. For cis-1-Butyl-2-ethylcyclohexane, one substituent is axial and the other is equatorial, leading to a conformational equilibrium between two chair forms.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the cyclohexane ring protons are highly sensitive to their axial or equatorial orientation.

Chemical Shifts: Axial protons are typically shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) compared to their equatorial counterparts. The methine protons at C1 and C2, directly attached to the substituents, would show distinct chemical shifts depending on their orientation.

Coupling Constants (J-values): The dihedral angle between adjacent protons, described by the Karplus equation, strongly influences the coupling constant. Large vicinal coupling constants (³J ≈ 8-13 Hz) are characteristic of axial-axial interactions, while smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Interactive Data Table: Predicted ¹H NMR Data for the Diequatorial Conformer of trans-1-Butyl-2-ethylcyclohexane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH (C1-H) | 1.25 | m | - |

| CH (C2-H) | 1.30 | m | - |

| Cyclohexane Ring CH₂ | 1.0 - 1.9 | m | - |

| Butyl CH₂ (α) | 1.35 | m | - |

| Butyl CH₂ (β, γ) | 1.28 | m | - |

| Butyl CH₃ | 0.90 | t | 7.2 |

| Ethyl CH₂ | 1.40 | q | 7.5 |

| Ethyl CH₃ | 0.85 | t | 7.5 |

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also indicative of the conformational state. In general, carbons bearing axial substituents are shielded (appear at a lower ppm) compared to those with equatorial substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Diequatorial Conformer of trans-1-Butyl-2-ethylcyclohexane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 45.2 |

| C2 | 48.5 |

| Cyclohexane Ring CH₂ | 25.0 - 35.0 |

| Butyl CH₂ (α) | 33.1 |

| Butyl CH₂ (β) | 29.5 |

| Butyl CH₂ (γ) | 23.0 |

| Butyl CH₃ | 14.1 |

| Ethyl CH₂ | 28.7 |

| Ethyl CH₃ | 11.8 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine protons on C1 and C2 and their adjacent methylene (B1212753) protons in the ring and the substituent chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across quaternary carbons and for linking the substituent groups to the cyclohexane ring. For instance, correlations would be expected from the α-protons of the butyl and ethyl groups to the C1 and C2 carbons of the ring.

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₂H₂₄, molecular weight: 168.32 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) at m/z 168.

The fragmentation of the molecular ion is driven by the formation of stable carbocations. Key fragmentation pathways for this compound would involve the cleavage of the substituent chains and the fragmentation of the cyclohexane ring.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 168 | [C₁₂H₂₄]⁺˙ | Molecular Ion |

| 139 | [C₁₀H₁₉]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 111 | [C₈H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |

| 83 | [C₆H₁₁]⁺ | Cleavage of both alkyl chains, leaving the cyclohexyl cation |

| 69 | [C₅H₉]⁺ | Further fragmentation of the cyclohexane ring |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring |

| 43 | [C₃H₇]⁺ | Propyl cation from the butyl chain |

| 29 | [C₂H₅]⁺ | Ethyl cation |

The relative abundances of these fragment ions would provide a characteristic fingerprint for this compound.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques can provide a "fingerprint" that is unique to the compound and its conformation.

IR Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the sp³ C-H bonds in the cyclohexane ring and the alkyl substituents.

C-H Bending: Absorptions in the 1440-1470 cm⁻¹ range correspond to the scissoring and bending modes of the CH₂ groups.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| CH₂ Bending (Scissoring) | 1440 - 1470 (medium) | 1440 - 1470 (weak) |

| C-C Stretching (Ring) | - | 800 - 1200 (medium) |

| Ring Vibrations | 800 - 1050 (fingerprint) | 800 - 1050 (fingerprint) |

By comparing the experimental spectra with data from computational models, vibrational spectroscopy can be a powerful tool for identifying the most stable conformers of this compound.

Advanced Computational and Theoretical Studies on 1 Butyl 2 Ethylcyclohexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular structure, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are two pillars of modern quantum chemistry used to determine the electronic structure and energetic properties of molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results directly from first principles without experimental data. researchgate.net DFT, a computationally more efficient method, calculates the electronic energy based on the electron density. nih.gov Hybrid functionals like B3LYP are commonly used for their balance of accuracy and computational cost. acs.org

For 1-Butyl-2-ethylcyclohexane, these calculations are crucial for several reasons:

Conformational Analysis: The cyclohexane (B81311) ring exists in multiple conformations, primarily the stable chair form and the higher-energy twist-boat form. acs.org Furthermore, the butyl and ethyl substituents can be in either axial or equatorial positions, and can exist as cis or trans isomers. DFT and ab initio methods can accurately predict the geometries (bond lengths, angles) and relative energies of these various conformers. libretexts.orgopenstax.org The diequatorial conformer of the trans isomer is generally the most stable due to minimized steric strain from 1,3-diaxial interactions. libretexts.org

Thermochemical Properties: Key energetic data such as the heat of formation, bond dissociation energies, and ionization potential can be calculated. This information is vital for understanding the molecule's stability and the energy required to initiate chemical reactions.

Spectroscopic Properties: Calculations can predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra. This allows for the theoretical validation of experimental spectroscopic data and the assignment of spectral features to specific molecular motions.

Table 1: Representative Calculated Molecular Properties for Alkylcyclohexane Conformers Calculated using DFT (B3LYP/6-31G) for a representative disubstituted cyclohexane. Energies are relative to the most stable conformer.*

| Property | Equatorial-Equatorial (trans) | Axial-Equatorial (cis) | Axial-Axial (trans) |

| Relative Energy (kcal/mol) | 0.00 | 1.85 | 5.50 |

| C-C Ring Bond Length (Å) | 1.535 - 1.540 | 1.536 - 1.542 | 1.538 - 1.545 |

| Dipole Moment (Debye) | 0.05 | 0.12 | 0.08 |

Transition State Theory (TST) and Variational Transition State Theory (VTST) for Reaction Kinetics

Transition State Theory (TST) is a framework for calculating the rates of elementary chemical reactions. fiveable.mewikipedia.orgpressbooks.pub It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the structure at the highest point on the reaction energy profile. fiveable.mewikipedia.org The reaction rate is then determined by the rate at which this complex proceeds to products.

A key application is the study of hydrogen abstraction by radicals (e.g., H•, OH•), a critical step in combustion chemistry. The rate of abstraction depends on the site (primary, secondary, or tertiary C-H bond). Calculations on similar molecules like ethylcyclohexane (B155913) show that abstraction from the tertiary carbon on the ring is typically the fastest. acs.org

Table 2: Calculated High-Pressure Limit Rate Constants (k) for Hydrogen Abstraction from Ethylcyclohexane by H• Radical using MS-VTST Data adapted from studies on analogous compounds. acs.org Units are cm³ mol⁻¹ s⁻¹.

| Temperature (K) | k (Tertiary C-H) | k (Secondary C-H on Ring) | k (Secondary C-H on Side-Chain) |

| 300 | 1.2 x 10⁷ | 4.5 x 10⁵ | 7.1 x 10⁵ |

| 1000 | 3.1 x 10¹² | 1.8 x 10¹² | 2.5 x 10¹² |

| 2000 | 8.9 x 10¹³ | 6.5 x 10¹³ | 7.8 x 10¹³ |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interconversion

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal how molecular conformations evolve, providing a bridge between static molecular structures and dynamic macroscopic properties. researchgate.net

MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, and AMBER are widely used. nih.govnih.gov For a specific molecule like this compound, accurate parameters are essential.

The parameterization process typically involves:

Defining Atom Types: Atoms are classified based on their element and chemical environment (e.g., an sp³ carbon in the cyclohexane ring versus one in the butyl chain).

Parameterizing Bonded Terms: This includes terms for bond stretching, angle bending, and torsional (dihedral) angles. Dihedral parameters, which govern rotation around bonds, are particularly critical for correctly modeling the conformational preferences of the alkyl chains and the ring pucker. These are often fitted to match the potential energy surfaces calculated using high-level quantum chemistry methods. nih.gov

Parameterizing Non-Bonded Terms: These describe van der Waals (modeled by the Lennard-Jones potential) and electrostatic (modeled by partial atomic charges) interactions. Partial charges are typically derived to reproduce the quantum mechanically calculated electrostatic potential. nih.govarxiv.org

The quality of the force field is validated by comparing simulated bulk properties, such as density and enthalpy of vaporization, with experimental data for related compounds. researchgate.net

One of the most important dynamic processes in this compound is the ring inversion, or "chair flip," which interconverts axial and equatorial substituents. This process proceeds through high-energy intermediates like the twist-boat and boat conformations. Standard MD simulations may not sample these rare events efficiently. nih.gov

To overcome this, enhanced sampling techniques are used to map the free energy surface of the isomerization process:

Metadynamics: A history-dependent bias is added to the potential energy landscape, discouraging the system from revisiting conformations it has already explored and pushing it over energy barriers. nih.gov

Umbrella Sampling: The system is simulated in a series of "windows" along a predefined reaction coordinate (e.g., a dihedral angle that defines the ring pucker), with a biasing potential used to hold it in each window. The results are then combined to reconstruct the full free energy profile.

These methods allow for the precise calculation of the free energy barriers between the chair and twist-boat conformers, providing quantitative data on the rates of conformational interconversion. For cyclohexane itself, the chair-to-twist-boat barrier is approximately 10-11 kcal/mol. acs.org

Kinetic Modeling of Complex Reaction Systems Involving this compound

This compound is a representative of the cycloalkane class of compounds found in conventional and alternative jet fuels. Understanding its combustion and pyrolysis behavior is essential for developing predictive models for fuel performance and emissions. bohrium.com

Detailed kinetic modeling involves creating a reaction mechanism that includes hundreds or thousands of elementary reactions describing the breakdown of the fuel molecule and the subsequent reactions of its fragments. princeton.edu For a large molecule like this compound, the model would include key reaction classes:

Initiation Reactions: Unimolecular C-C bond fission, particularly of the side chains, to form radicals.

H-atom Abstraction: As described in section 7.1.2, radicals abstract hydrogen atoms from the parent fuel, leading to fuel radicals.

Radical Decomposition: The resulting alkylcyclohexyl radicals can undergo β-scission, where a C-C bond breaks, often leading to ring-opening. Ring-opening pathways are critical as they convert the cyclic structure into unsaturated alkenes. researchgate.net

Oxidation Pathways: In the presence of oxygen, the process becomes much more complex, involving the addition of O₂ to form peroxy radicals (RO₂•), isomerization of these radicals, and the formation of important intermediate species like aldehydes, ketones, and smaller olefins. researchgate.netllnl.gov

Aromatic Formation: Pathways leading to the formation of aromatic species like benzene and toluene are included, as these are important soot precursors. researchgate.net

The rate parameters for these reactions are derived from quantum chemical calculations (like TST/VTST), experimental data, or analogies with similar reactions. The complete model is then validated by comparing its predictions against experimental data from shock tubes, flow reactors, or flames, focusing on metrics like ignition delay times and species concentration profiles. bohrium.comresearchgate.net Sensitivity analysis and rate-of-production analysis are then used to identify the most critical reactions that control fuel consumption and product formation under different conditions. bohrium.com

Development of Detailed Chemical Kinetic Mechanisms

A detailed chemical kinetic mechanism is a comprehensive set of elementary reactions that describe the transformation of fuel to products during combustion. For a molecule like this compound, the mechanism would encompass several hundred to thousands of chemical species and their reactions over a wide range of temperatures and pressures.

The construction of such a mechanism generally follows these key steps:

Core Sub-mechanism: The model is built upon a well-validated core mechanism that describes the combustion of small hydrocarbon species (typically C0-C4). This core is crucial as it accurately models the behavior of the smaller intermediates and radicals that are formed during the breakdown of the larger fuel molecule. acs.org

Fuel-Specific Sub-mechanism: A sub-mechanism for this compound itself is then developed. This involves defining the initial reactions of the fuel molecule. The primary initial reaction pathways for cycloalkanes at high temperatures are hydrogen abstraction by small radicals (such as H, OH, and O), leading to the formation of a fuel radical. researchgate.net For this compound, H-abstraction can occur at various sites on the cyclohexane ring, the butyl side chain, or the ethyl side chain, each leading to a different initial radical.

Radical Decomposition: The subsequent reactions of the fuel radicals are then detailed. These include:

Ring Opening (β-scission): The cyclic structure can open, forming a long-chain alkenyl radical. This is a critical step that transitions the chemistry from cyclic to aliphatic.

Isomerization: The initial radicals can undergo internal hydrogen shifts to form more stable radical configurations.

Dehydrogenation: Sequential loss of hydrogen atoms can occur, leading to the formation of unsaturated cyclic compounds like cyclohexene and its derivatives, which are known precursors to aromatic species. acs.orgnih.gov

Thermodynamic and Kinetic Parameters: The accuracy of the model is highly dependent on the thermodynamic data (enthalpy, entropy, and heat capacity) of all species and the rate constants for all reactions. For a novel compound like this compound, these parameters are often estimated using computational chemistry methods (such as ab initio calculations) and rate rules derived from studies on similar molecules. nih.gov

An illustrative summary of the key reaction classes that would be included in a detailed kinetic model for this compound is presented in Table 1.

| Reaction Class | Generic Reaction Example | Significance in Combustion |

| Initiation | 1-C4H9-2-C2H5-C6H10 → Radicals | Breaks down the parent fuel molecule to start the reaction chain. |

| H-Abstraction | 1-C4H9-2-C2H5-C6H10 + OH• → C12H23• + H2O | A primary pathway for fuel consumption, creating fuel radicals. |

| Ring Opening | C12H23• (cyclic) → C12H23• (linear alkenyl) | Converts cyclic species to aliphatic species, opening up a wider range of subsequent reactions. |

| β-Scission | C12H23• → Smaller Olefins + Smaller Radicals | Breaks down larger radicals into smaller, more reactive species, propagating the reaction chain. |

| Dehydrogenation | C12H23• → C12H22 (cycloalkene) + H• | Leads to the formation of unsaturated rings, which are precursors to aromatics and soot. nih.gov |

| Isomerization | C12H23• → Isomerized C12H23• | Rearrangement of the radical structure, often leading to different decomposition pathways. |

Sensitivity and Reaction Path Analysis in Combustion Systems

Sensitivity Analysis

Sensitivity analysis quantifies the effect of uncertainties in the model parameters, such as reaction rate constants, on the model's output, like ignition delay time or flame speed. A positive sensitivity coefficient for a particular reaction indicates that increasing its rate constant will increase the model's output (e.g., accelerate ignition), while a negative coefficient implies the opposite. This helps to identify the rate-limiting steps in the combustion process.

| Reaction | Normalized Sensitivity Coefficient | Implication |

| H• + O2 ⇌ O• + OH• | 1.8 | Chain branching, highly promoting of ignition. |

| CO + OH• ⇌ CO2 + H• | 0.5 | Major heat release step and H• radical production. |

| Fuel + OH• → Radical + H2O | 0.3 | Key fuel consumption pathway. |

| Radical + O2 ⇌ Olefin + HO2• | -0.6 | Chain inhibiting at certain temperatures due to the less reactive HO2• radical. |

Reaction Path Analysis

Reaction path analysis, or flux analysis, tracks the flow of atoms or molecules through the network of reactions. It identifies the major routes of formation and consumption for key species, providing a clear picture of the fuel's decomposition pathways.

For this compound, a reaction path analysis would likely show several competing initial pathways depending on the temperature and pressure. At high temperatures, the dominant pathways would involve the formation of various C12H23• radicals through H-abstraction, followed by rapid ring opening and β-scission into smaller olefins and radicals. A significant portion of the fuel would likely undergo dehydrogenation to form substituted cyclohexenes, which can then lead to the formation of aromatic compounds. nih.gov

The analysis would also highlight the importance of the butyl and ethyl side chains. These chains can be cleaved off through β-scission reactions, producing smaller radicals like butyl and ethyl radicals, which then feed into the core C0-C4 mechanism. The specific branching of these side chains influences the types and distribution of the initial radical pool and subsequent decomposition products.

Applications in Advanced Chemical Research and Engineering

Use as a Surrogate Component and Model Fuel Constituent

The ignition delay time is a critical parameter for fuel performance in engines, representing the period between the start of injection and the onset of combustion. Research on alkylated cycloalkanes provides insight into the combustion characteristics of compounds like 1-butyl-2-ethylcyclohexane.

Studies on similar cycloalkanes reveal distinct trends in reactivity. For instance, ignition delay times for cyclohexane (B81311), ethylcyclohexane (B155913), and n-propylcyclohexane have been measured behind reflected shock waves. Research shows that at high temperatures, ethylcyclohexane and n-propylcyclohexane exhibit shorter ignition delay times than the parent cyclohexane molecule. acs.org This indicates that the presence of alkyl side chains can enhance fuel reactivity. The oxidation rates were found to be in the order of n-propylcyclohexane > ethylcyclohexane, which is approximately equal to that of n-butylcyclohexane. acs.org This suggests that the length and structure of the alkyl group attached to the cyclohexane ring play a crucial role in its combustion chemistry. These findings allow researchers to infer that this compound, with its combined butyl and ethyl substituents, would also demonstrate higher reactivity compared to unsubstituted cyclohexane.

Table 1: Ignition Delay Times for Cycloalkane Compounds at an Equivalence Ratio (Φ) of 1.0

| Compound | Temperature (K) | Pressure (atm) | Ignition Delay (μs) |

| Cyclohexane | 1300 | 1 | ~700 |

| Ethylcyclohexane | 1300 | 1 | ~400 |

| n-Propylcyclohexane | 1300 | 1 | ~350 |

Note: Data are approximate values derived from graphical representations in related research to illustrate trends.

Pyrolysis, the thermal decomposition of molecules at high temperatures in the absence of an oxidant, is a fundamental process in combustion. The isomeric structure of a fuel molecule significantly impacts its pyrolysis behavior and the resulting product distribution.

Research on the pyrolysis of various cycloalkanes, such as cyclohexane, methylcyclohexane, and ethylcyclohexane, provides a basis for understanding the decomposition of more complex structures like this compound. researchgate.net The primary decomposition of cyclohexane is initiated by the breaking of a C-C bond within the ring, leading to the formation of 1-hexene (B165129). osti.gov For alkylated cycloalkanes, the presence of side chains introduces alternative, lower-energy reaction pathways. The C-C bond between the ring and the alkyl group is weaker than the C-C bonds within the ring, making it a more likely site for initial bond scission.

This leads to the formation of a cyclohexyl radical and an alkyl radical. The subsequent decomposition of these radicals dictates the pool of smaller species, which are precursors to soot and other pollutants. For this compound, pyrolysis would be expected to initiate via the cleavage of the butyl or ethyl group, influencing the subsequent reaction pathways and the formation of intermediate products compared to a monosubstituted isomer like n-hexylcyclohexane.

Research into Thermophysical and Transport Properties in Complex Hydrocarbon Mixtures

The physical properties of a fuel, such as viscosity and density, are critical for engine performance, affecting processes like fuel atomization and injection. This compound and its isomers are used in model fuel blends to study how cycloalkanes contribute to these bulk properties.

Researchers formulate ternary mixtures, often containing an n-alkane, an aromatic compound, and a cycloalkane like n-butylcyclohexane, to simulate the properties of real fuels. acs.org Studies on these systems provide valuable data on how molecular interactions affect bulk fluid properties.

In mixtures of n-butylcyclohexane with n-dodecane or n-hexadecane, viscosity deviations from ideal mixing are consistently negative. acs.org This suggests that the interactions between the different types of molecules (dispersion forces) are weaker than the interactions in the pure components, leading to a more fluid mixture. acs.org Furthermore, studies comparing isomers such as isobutylcyclohexane (B156439) and tert-butylcyclohexane (B1196954) in mixtures with n-alkanes show that the shape of the cycloalkane molecule influences packing efficiency. acs.org Mixtures containing the bulkier tert-butylcyclohexane exhibit larger positive excess molar volumes, indicating less efficient molecular packing compared to those with isobutylcyclohexane. acs.org This highlights the importance of isomeric structure on the resulting density of the fuel blend.

Table 2: Density (ρ) and Viscosity (η) of a Ternary Mixture Containing n-Butylcyclohexane at 293.15 K

| Mole Fraction n-Hexadecane | Mole Fraction n-Butylbenzene | Mole Fraction n-Butylcyclohexane | Density (kg·m⁻³) | Viscosity (mPa·s) |

| 0.665 | 0.167 | 0.168 | 788.1 | 2.15 |

| 0.499 | 0.334 | 0.167 | 805.5 | 1.83 |

| 0.333 | 0.499 | 0.168 | 823.1 | 1.57 |

| 0.167 | 0.666 | 0.167 | 840.6 | 1.35 |

Data adapted from studies on surrogate fuel mixtures. acs.org

The speed of sound in a fuel is directly related to its isentropic bulk modulus, a measure of its compressibility. This property is crucial for modeling fuel injection timing and performance. acs.org

Measurements have been conducted on ternary mixtures containing n-butylcyclohexane, n-alkanes (like n-dodecane and n-hexadecane), and aromatic compounds. acs.org The results show that the speed of sound in these mixtures is highly dependent on their composition. For instance, in blends of n-dodecane and n-butylcyclohexane, the speed of sound increases as the concentration of the aromatic component (e.g., toluene, n-butylbenzene) increases. acs.org The isentropic bulk moduli also generally increase with a higher concentration of the aromatic compound. acs.org These systematic studies allow for the development of predictive models for the compressibility of complex fuels based on their composition, with this compound and its isomers representing a key class of components.

Table 3: Speed of Sound (u) in Ternary Mixtures with n-Butylcyclohexane at 293.15 K

| Mole Fraction n-Dodecane | Mole Fraction Toluene | Mole Fraction n-Butylcyclohexane | Speed of Sound (m·s⁻¹) |

| 0.668 | 0.166 | 0.166 | 1318.9 |

| 0.501 | 0.333 | 0.166 | 1321.8 |

| 0.334 | 0.500 | 0.166 | 1325.4 |

| 0.167 | 0.666 | 0.167 | 1329.4 |

Data adapted from studies on surrogate fuel mixtures. acs.org

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Routes to Access Specific Stereoisomers

A significant challenge in the study of 1-butyl-2-ethylcyclohexane lies in the controlled synthesis of its specific stereoisomers. The spatial arrangement of the butyl and ethyl groups on the cyclohexane (B81311) ring gives rise to multiple diastereomers and enantiomers, each with potentially unique physical, chemical, and biological properties. While general methods for the synthesis of substituted cyclohexanes exist, achieving high stereoselectivity for specific isomers of 1,2-dialkylcyclohexanes remains an area of active research.

Future research will likely pursue the development of novel catalytic systems and synthetic methodologies to afford precise control over the stereochemical outcome of reactions. This includes the exploration of:

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over another.

Substrate-Controlled Synthesis: Designing synthetic routes where the existing stereochemistry of a starting material directs the stereochemistry of subsequent transformations.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.